N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants Review : Synthetic phenolic antioxidants (SPAs), including compounds like N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, have been widely used in industrial applications to retard oxidative reactions and prolong product shelf life. Research indicates these compounds are found in various environmental matrices, suggesting a need for studies on their behavior, toxicity, and impact on human health and the environment. The research calls for the development of novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Research and Pharmacological Properties
Antineoplastic Agents Development : A study highlighted the development of novel compounds as potential drug candidates, including this compound derivatives. These compounds have shown significant cytotoxic properties, potentially more potent than existing anticancer drugs. The study emphasizes the importance of exploring these molecules for their tumour-selective toxicity and as modulators of drug resistance, pointing towards their potential in cancer therapy (Hossain et al., 2020).
Environmental and Health Safety
Acrylamide Research : Acrylamide, related to industrial applications similar to this compound, has been the focus of extensive studies due to its potential health risks. The review covers analytical methods, formation mechanisms, and strategies to reduce acrylamide levels in food, suggesting parallels in handling compounds with potential health and environmental impacts (Taeymans et al., 2004).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-5-10-15(19)11-16(12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIULMKQRKXFAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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